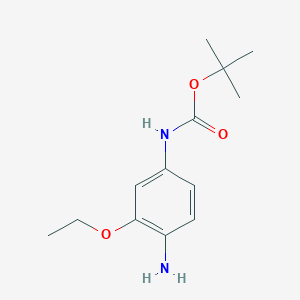![molecular formula C11H16ClNO2 B15271746 2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B15271746.png)
2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethylamino moiety, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 3-chlorophenylacetone with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols) . Reaction conditions vary depending on the desired transformation but typically involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol include:
- 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol
- 2-{[1-(2-Chlorophenyl)ethyl]amino}propane-1,3-diol
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the chlorine atom on the phenyl ring and the presence of the ethylamino group . These structural characteristics contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13-11(6-14)7-15)9-3-2-4-10(12)5-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
APOPQRSAGJPDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,3-Dichlorophenyl)methoxy]azetidine](/img/structure/B15271699.png)



![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)

![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)


![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)
![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)
